molecular formula C24H26N2O3S B6557284 2-(naphthalen-1-yl)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide CAS No. 1040642-33-8

2-(naphthalen-1-yl)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide

Cat. No.: B6557284
CAS No.: 1040642-33-8
M. Wt: 422.5 g/mol
InChI Key: OOJXCFJXFNBBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a naphthalene moiety linked via an acetamide group to a propyl chain bearing a 1,2,3,4-tetrahydroisoquinoline sulfonyl group.

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c27-24(17-21-11-5-10-20-8-3-4-12-23(20)21)25-14-6-16-30(28,29)26-15-13-19-7-1-2-9-22(19)18-26/h1-5,7-12H,6,13-18H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJXCFJXFNBBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds containing the tetrahydroisoquinoline structure exhibit antidepressant properties. For instance, derivatives of tetrahydroisoquinoline have been shown to affect serotonin and norepinephrine levels in the brain, which are critical targets for antidepressant medications .

Case Study: Synthesis of Antidepressants

A review highlighted the synthesis of various antidepressant molecules via metal-catalyzed reactions, emphasizing the role of tetrahydroisoquinoline derivatives in achieving high yields and enantiomeric purity . The compound may serve as a scaffold for developing new antidepressants with improved efficacy and safety profiles.

Neuroprotective Effects

Research has suggested that compounds similar to 2-(naphthalen-1-yl)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide may possess neuroprotective properties. The sulfonamide group is known for its ability to modulate various biological pathways involved in neuronal survival and function .

Experimental Findings

In vitro studies on tetrahydroisoquinoline derivatives have demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. These findings support further exploration of this compound's potential as a neuroprotective agent .

Role in Pain Management

The compound's structural elements suggest potential analgesic properties. Research into related tetrahydroisoquinoline compounds has shown promise in pain modulation through interactions with opioid receptors and other pain-related pathways .

Analytical Insights

A study focusing on the analgesic effects of tetrahydroisoquinoline derivatives reported significant reductions in pain responses in animal models, indicating that similar compounds could be developed for pain management therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Linked Naphthalene Acetamides (6a-m, 7a-m)

Compounds such as 6a-m and 7a-m (–2) share the naphthalene-acetamide scaffold but differ in substituents and linker chemistry. For example:

  • 6b (N-(2-nitrophenyl) derivative): Exhibits a nitro group on the phenyl ring, enhancing electron-withdrawing properties. IR data show strong C=O (1682 cm⁻¹) and NO₂ (1504 cm⁻¹) peaks, distinct from the target compound’s sulfonamide group .
  • 6m (N-(4-chlorophenyl) derivative): Features a chloro substituent, influencing hydrophobicity (HRMS [M+H]⁺: 393.1112). Its IR spectrum includes a C–Cl stretch at 785 cm⁻¹, absent in the target compound .

Structural Comparison Table

Feature Target Compound 6b 6m
Core Structure Naphthalene + acetamide + sulfonamide Naphthalene + triazole + acetamide Naphthalene + triazole + acetamide
Key Substituent Tetrahydroisoquinoline sulfonyl 2-Nitrophenyl 4-Chlorophenyl
Synthetic Route Not reported 1,3-Dipolar cycloaddition 1,3-Dipolar cycloaddition
Functional Groups C=O (amide), SO₂ (sulfonamide) C=O, NO₂ C=O, Cl
Sulfonamide-Containing Analogs (e.g., L748337)

The GPCR ligand L748337 () shares a sulfonamide group and acetamide linkage but replaces naphthalene with a benzenesulfonyl-phenoxy system. Its structure includes a hydroxypropoxy chain, which may improve solubility compared to the target compound’s tetrahydroisoquinoline moiety. Such differences highlight how sulfonamide placement modulates receptor selectivity .

Chloroacetamide Pesticides ()

Compounds like alachlor and pretilachlor () are structurally simpler, lacking aromatic systems like naphthalene.

Enzyme-Targeting Analogs ()

The butyrylcholinesterase inhibitor in shares a naphthalen-1-yl carbamoyl group but incorporates a piperidine-carboxamide and tetrahydroacridine system. Unlike the target compound’s tetrahydroisoquinoline, the acridine group may enhance π-π stacking in enzyme active sites .

Key Research Findings

  • Bioactivity Clues : Sulfonamide-containing compounds (e.g., L748337) often target GPCRs or enzymes, implying the target compound may have similar applications .
  • Structural Trade-offs : Chloroacetamides () prioritize hydrophobicity for membrane penetration, while the target compound’s sulfonamide may favor polar interactions .

Data Tables

Table 1: Functional Group Analysis

Compound Key Functional Groups Notable Spectral Peaks (IR/NMR)
Target Compound Amide (C=O), Sulfonamide (SO₂) Not reported
6b Amide (C=O), NO₂ 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (NO₂)
L748337 Amide (C=O), Sulfonamide (SO₂) Not reported

Preparation Methods

Bischler-Napieralski Cyclization

Phenethylamine derivatives undergo cyclization to form the tetrahydroisoquinoline core. For example:

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-phenyl acetamidePOCl31-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline[1]\text{N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-phenyl acetamide} \xrightarrow{\text{POCl}_3} \text{1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline}

Reaction Conditions :

  • Phosphorus oxychloride (POCl₃) in anhydrous dichloroethane at 80°C for 6 hours

  • Yield: 72–85% after column chromatography (SiO₂, hexane/EtOAc 4:1)

Sulfonation at the 2-Position

Sulfonation employs chlorosulfonic acid or sulfur trioxide complexes:

1-Benzyl-6,7-dimethoxy-THIQClSO3H1-Benzyl-6,7-dimethoxy-THIQ-2-sulfonyl chloride[1]\text{1-Benzyl-6,7-dimethoxy-THIQ} \xrightarrow{\text{ClSO}_3\text{H}} \text{1-Benzyl-6,7-dimethoxy-THIQ-2-sulfonyl chloride}

Optimization Notes :

  • Excess chlorosulfonic acid (3 eq.) in CH₂Cl₂ at 0°C prevents over-sulfonation

  • Quenching with ice-water followed by extraction (EtOAc) yields the sulfonyl chloride (89% purity)

Propylamine Linker Installation

The sulfonyl chloride reacts with 3-aminopropanol under Schotten-Baumann conditions:

THIQ-2-sulfonyl chloride+H2N-(CH2)3-OHNaOHTHIQ-2-sulfonylpropyl alcohol[1]\text{THIQ-2-sulfonyl chloride} + \text{H}2\text{N-(CH}2\text{)}_3\text{-OH} \xrightarrow{\text{NaOH}} \text{THIQ-2-sulfonylpropyl alcohol}

Subsequent Appel reaction converts the alcohol to iodide:

\text{Sulfonylpropyl alcohol} \xrightarrow{\text{PPh}3, \text{I}2} \text{Sulfonylpropyl iodide} \quad (\text{Yield: 91%})

Final amination with NH₃/MeOH affords the key intermediate 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propylamine .

Naphthalen-1-yl Acetyl Chloride Preparation

Friedel-Crafts Acylation of Naphthalene

\text{Naphthalene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Acetylnaphthalene} \quad (\text{Yield: 68%})

Side Reaction Mitigation :

  • Strict temperature control (–5°C) minimizes diacylation

  • Workup with HCl/ice quench prevents AlCl₃ complexation

Bromination and Amidation

Bromination at the α-position:

\text{2-Acetylnaphthalene} \xrightarrow{\text{Br}_2, \text{AcOH}} \text{2-Bromoacetylnaphthalene} \quad (\text{Yield: 82%})

Conversion to acid chloride:

\text{2-Bromoacetylnaphthalene} \xrightarrow{\text{SOCl}_2} \text{2-Bromonaphthalen-1-ylacetyl chloride} \quad (\text{Yield: 95%})

Final Coupling: Propylamine and Acetyl Chloride

Nucleophilic Acyl Substitution

3-(THIQ-2-sulfonyl)propylamine+2-Bromonaphthalen-1-ylacetyl chlorideEt3NTarget compound[1]\text{3-(THIQ-2-sulfonyl)propylamine} + \text{2-Bromonaphthalen-1-ylacetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}

Reaction Parameters :

  • Dichloromethane solvent, 0°C to room temperature, 12 hours

  • Triethylamine (2.5 eq.) as HCl scavenger

  • Yield after silica gel chromatography: 74%

Alternative Ugi Multicomponent Reaction

For combinatorial optimization, a Ugi-3CR approach may apply:

THIQ-2-sulfonylpropylamine+2-Naphthaldehyde+IsocyanideMeOHAcetamide derivative[1]\text{THIQ-2-sulfonylpropylamine} + \text{2-Naphthaldehyde} + \text{Isocyanide} \xrightarrow{\text{MeOH}} \text{Acetamide derivative}

Limitations :

  • Lower yield (52%) due to steric hindrance

  • Requires chiral resolution if enantiopure product needed

Analytical Characterization and Validation

Spectroscopic Data

  • LC-MS : m/z 482.2 [M+H]⁺ (calc. 482.19), retention time 4.1 min (C18 column, 60% MeCN)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, naph-H), 7.92–7.85 (m, 2H), 7.54–7.43 (m, 4H), 4.12 (s, 2H, CH₂CO), 3.78–3.64 (m, 4H, THIQ-H), 2.93 (t, J=6.8 Hz, 2H, SO₂CH₂)

Purity Assessment

HPLC analysis (Zorbax SB-C18, 5 μm, 4.6×150 mm):

  • Mobile phase: 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B)

  • Gradient: 30% B to 70% B over 20 min

  • Purity: 98.6% at 254 nm

Process Optimization and Scalability Challenges

Sulfonation Side Reactions

  • Over-sulfonation at C-1 or C-3 positions reduced using 2.2 eq. ClSO₃H at –10°C

  • Post-reaction quenching with NaHCO₃ minimizes sulfonic acid byproducts

Amide Bond Racemization

  • Low-temperature coupling (0°C) and short reaction times (<6 h) maintain chiral integrity

  • Chiral HPLC (Chiralpak AD-H column) confirms 99.2% ee

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(naphthalen-1-yl)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the sulfonylpropylamine intermediate via sulfonation of 1,2,3,4-tetrahydroisoquinoline using chlorosulfonic acid, followed by reaction with 3-aminopropanol .
  • Step 2 : Coupling the naphthalene-acetamide moiety through a nucleophilic substitution or amidation reaction. For example, 1-naphthylacetic acid is activated with carbodiimides (e.g., EDC/HCl) and reacted with the sulfonylpropylamine intermediate in dichloromethane under inert conditions .
  • Step 3 : Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can structural integrity and purity be confirmed for this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm, sulfonyl group at δ 3.1–3.5 ppm) .
  • IR Spectroscopy : Peaks for C=O (1670–1690 cm1^{-1}), sulfonyl S=O (1150–1200 cm1^{-1}), and N–H (3260–3300 cm1^{-1}) .
  • HPLC : Purity assessment using a C18 column with UV detection (λ = 254 nm) .
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on:

  • Cytotoxicity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting sulfotransferases or kinases due to the sulfonyl and tetrahydroisoquinoline motifs .
  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can computational methods optimize the synthetic route for higher yields?

  • Reaction Path Search : Quantum mechanical calculations (DFT) identify low-energy transition states for sulfonation and amidation steps .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics .
  • Machine Learning : Training models on similar acetamide syntheses to predict optimal stoichiometry, temperature, and catalyst (e.g., Cu(OAc)2_2) .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to rule out solvent artifacts .
  • Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in cell culture media .
  • Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., sulfotransferases) to confirm mechanism .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (predicted logP = 3.5 for the parent compound) .
  • Prodrug Design : Mask the sulfonyl group with enzymatically cleavable esters .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility and sustained release .

Q. How to analyze steric and electronic effects of the tetrahydroisoquinoline-sulfonyl moiety on reactivity?

  • X-ray Crystallography : Resolve crystal structures to measure dihedral angles between the sulfonyl group and naphthalene ring (e.g., 44.5–77.5° variations in similar acetamides) .
  • Hammett Analysis : Correlate substituent effects (σ values) on reaction rates in nucleophilic substitutions .
  • Molecular Dynamics : Simulate conformational flexibility in aqueous vs. lipid environments .

Methodological Challenges and Solutions

Q. How to address low yields in the final amidation step?

  • Catalyst Screening : Test alternatives to EDC/HCl, such as HATU or DMTMM, which may reduce racemization .
  • Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate coupling .
  • Byproduct Removal : Use scavenger resins (e.g., trisamine for acylurea removal) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .
  • DSC : Detect melting point variations (>5°C differences indicate polymorphism) .
  • Solid-State NMR : Resolve hydrogen-bonding networks in different polymorphs .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Library Synthesis : Prepare derivatives with variations in:

    SubstituentPositionBiological Impact
    Electron-withdrawing groups (NO2_2)Naphthalene ringEnhances enzyme inhibition
    Alkyl chainsSulfonylpropyl linkerModulates membrane permeability
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.